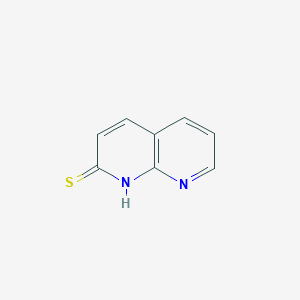

1,8-Naphthyridine-2(1H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

69001-82-7 |

|---|---|

Molecular Formula |

C8H6N2S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

1H-1,8-naphthyridine-2-thione |

InChI |

InChI=1S/C8H6N2S/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11) |

InChI Key |

CNHCDSVCEXQHEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NC(=S)C=C2)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Naphthyridine 2 1h Thione and Its Derivatives

Direct Synthesis Strategies of the Thione Scaffold

Direct synthesis strategies are a cornerstone for the preparation of the 1,8-naphthyridine-2(1H)-thione core. These methods often involve the initial construction of a naphthyridine precursor followed by the introduction of the thione functionality.

Vilsmeier-Haack Cyclization Approaches to Naphthyridine Precursors

The Vilsmeier-Haack reaction is a powerful and frequently employed method for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine, a key intermediate for obtaining this compound. niif.huwjpps.com This approach is valued for its efficiency in achieving useful transformations and facilitating further heteroannulations. niif.hu

The synthesis of 2-chloro-3-formyl-1,8-naphthyridine is typically achieved through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. niif.huwjpps.comeurjchem.com This reaction is carried out by treating N-(pyridin-2-yl)acetamide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). niif.huresearchgate.net The process involves adding POCl3 to the substrate in DMF at a low temperature (0-5 °C), followed by heating the mixture to around 90°C. niif.hu This regioselective cyclization has been reported as a simple and efficient method for producing the desired 2-chloro-1,8-naphthyridine (B101967) carbaldehyde intermediate. eurjchem.comresearchgate.net The presence of electron-donating groups at the meta position of the N-(pyridin-2-yl)acetamide can facilitate the cyclization. tsijournals.com

The resulting 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate. niif.hu The formyl group can be further transformed, for instance, into an alkoxy carbonyl group using reagents like N-iodosuccinimide (NIS) and potassium carbonate (K2CO3) in an alcohol solvent. eurjchem.com The chlorine atom at the C-2 position is also amenable to nucleophilic substitution, although it can be challenging to displace with N-nucleophiles like amines under standard conditions. kashanu.ac.ir However, reactions with stronger nucleophiles or under more forcing conditions, such as heating with morpholine (B109124) at 90-100 °C, can lead to substitution. kashanu.ac.ir

Table 1: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine via Vilsmeier-Haack Reaction

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(pyridin-2-yl)acetamide | POCl3, DMF | 0-5 °C then 90 °C | 2-Chloro-3-formyl-1,8-naphthyridine | - | niif.hu |

| N-(pyridin-2-yl)acetamide | POCl3, DMF | - | 2-Chloro-1,8-naphthyridine carbaldehyde | - | researchgate.net |

| Substituted N-(pyridin-2-yl) acetamides | POCl3, DMF | - | Substituted 2-Chloro-1,8-naphthyridine-3-carbaldehydes | - | tsijournals.com |

A crucial step in converting the 2-chloro-3-formyl-1,8-naphthyridine intermediate into the desired thione is the halogen-sulfur exchange reaction. This transformation is effectively achieved by treating the chloro derivative with a sulfur nucleophile. A common method involves the reaction of 2-chloro-3-formyl-1,8-naphthyridine with sodium sulfide (B99878) (Na2S) in a solvent such as dimethylformamide (DMF). eurjchem.comtsijournals.comresearchgate.net This reaction directly replaces the chlorine atom at the 2-position with a mercapto group, which exists in equilibrium with its tautomeric thione form, to yield 2-mercapto-3-formyl-1,8-naphthyridine, which is equivalent to this compound-3-carbaldehyde. eurjchem.comtsijournals.com

Other Cyclization and Annulation Reactions Leading to the this compound Core

While the Vilsmeier-Haack approach is prevalent, other cyclization and annulation strategies can also lead to the 1,8-naphthyridine (B1210474) core, which can subsequently be converted to the thione. For instance, the Friedländer annulation, which involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound containing an activated methylene (B1212753) group, is a fundamental method for constructing the 1,8-naphthyridine skeleton. ekb.eg Modifications of this approach, such as reacting 2-aminonicotinaldehydes with alkyl or aryl magnesium bromides followed by electrophilic cyclization, have also been reported. ekb.eg Another strategy involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide (B81097) or azidotrimethylsilane, which proceeds through a cycloaddition-ring expansion to yield naphthyridin-2(1H)-one derivatives. researchgate.net These -one derivatives could potentially be converted to the corresponding -thiones through thionation reactions.

Reactions with Thiourea (B124793) for Thione Formation

The use of thiourea is a well-established method for introducing a thione group into heterocyclic systems. In the context of 1,8-naphthyridines, condensation reactions with thiourea can be employed to form pyrimidine-thione fused derivatives. For example, reacting suitable 1,8-naphthyridine precursors with thiourea in ethanol (B145695) under acidic or reflux conditions can lead to the formation of pyrimidine-thione rings. This approach is particularly useful for synthesizing more complex, fused heterocyclic systems containing the this compound moiety. The reaction of ferrocenyl-substituted thiourea derivatives can also lead to the formation of thiazinane-2-imine structures, which are related to thiones. nih.gov

Multicomponent Reaction Approaches for Naphthyridine Thione Analogues

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic step. kthmcollege.ac.inpreprints.orgnih.gov For the synthesis of 1,8-naphthyridine derivatives, a common MCR involves the condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group like malononitrile (B47326) or an ester of cyanoacetic acid. kthmcollege.ac.inorganic-chemistry.org These reactions are often catalyzed by a Lewis acid. organic-chemistry.org While these methods typically yield amino- or oxo-substituted naphthyridines, modifications could potentially lead to thione analogs. For instance, the inclusion of a sulfur-containing component or subsequent functional group transformation could provide access to naphthyridine thiones. One-pot syntheses have been developed that allow for the creation of a diverse set of complex molecular architectures with applications in medicinal chemistry. kthmcollege.ac.infrontiersin.org

Metal-Catalyzed Synthetic Routes to Substituted Naphthyridines (General Context)

Metal-catalyzed reactions are pivotal in the synthesis of the 1,8-naphthyridine core, offering efficiency and control over substitution patterns. The Friedlander annulation, a classical method for constructing quinolines and their aza-analogs, is among the most effective routes to 1,8-naphthyridines. ekb.eg This reaction typically involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group adjacent to a carbonyl. ekb.eg While traditionally conducted under harsh acidic or basic conditions, modern iterations employ various metal catalysts to improve yields and mildness of the reaction conditions. ekb.egnih.gov

For instance, catalysts such as ligand-free copper, ruthenium nanolayers, and hafnium-based metal-organic frameworks have been successfully used in Friedlander reactions to produce substituted 1,8-naphthyridines. nih.gov Boron trifluoride and its complexes have also been employed to facilitate the ring-closing condensation, leading to chelated 1,8-naphthyridine derivatives which are useful intermediates. google.com

Beyond the Friedlander reaction, other metal-catalyzed methods have been developed. Palladium-catalyzed carbonylative coupling of 5-methyl-3-[2-(trimethylsilyl)ethynyl]pyridine-2-ylamine with aryl iodides in the presence of carbon monoxide provides a route to 3-(2-amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones. These intermediates can then undergo a domino conjugate addition/annulation reaction to yield 4-heterosubstituted 2-aryl naphthyridines. thieme-connect.com Ruthenium(II) catalysis has been effectively used for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, affording tetrahydro-1,8-naphthyridine derivatives with high enantioselectivity. thieme-connect.com

The following table summarizes some of the metal-catalyzed methods for the synthesis of substituted 1,8-naphthyridines.

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Ref |

| Friedlander Reaction | Ligand-free Copper | 2-aminonicotinaldehyde, α-methylene carbonyl compounds | Substituted 1,8-naphthyridines | nih.gov |

| Friedlander Reaction | Ruthenium nanolayer | 2-aminonicotinaldehyde, α-methylene carbonyl compounds | Substituted 1,8-naphthyridines | nih.gov |

| Friedlander Reaction | Hf-UiO-66-N₂H₃ MOF | 2-aminonicotinaldehyde, α-methylene carbonyl compounds | Substituted 1,8-naphthyridines | nih.gov |

| Ring-Closing Condensation | Boron trifluoride complex | Diethyl N-ethyl-N-(6-methyl-2-pyridyl)aminomethylenemalonate | Chelated 1,8-naphthyridine | google.com |

| Carbonylative Coupling/Annulation | Palladium catalyst, CO | 5-methyl-3-[2-(trimethylsilyl)ethynyl]pyridine-2-ylamine, aryl iodides | 4-Heterosubstituted 2-aryl naphthyridines | thieme-connect.com |

| Asymmetric Hydrogenation | Ruthenium(II) complex | 2,7-Disubstituted 1,8-naphthyridines | Tetrahydro-1,8-naphthyridines | thieme-connect.com |

Derivatization from Pre-formed 1,8-Naphthyridine Scaffolds

Once the 1,8-naphthyridine core is established, further diversification can be achieved through functionalization at various positions of the ring system.

Functionalization at Various Positions of the 1,8-Naphthyridine Ring

The 1,8-naphthyridine ring is amenable to a range of functionalization reactions, allowing for the introduction of diverse substituents. A simple, metal-free strategy for the synthesis of substituted 2-styryl-1,8-naphthyridines involves the Knoevenagel condensation of substituted methyl-1,8-naphthyridines with various aromatic or heteroaromatic aldehydes under basic conditions. researchgate.net

The Vilsmeier-Haack reaction, using a reagent prepared from phosphorus oxychloride and dimethylformamide, is a key method for introducing a formyl group, typically at the 3-position. For example, N-(pyridin-2-yl)acetamide can be converted to 2-chloro-3-formyl-1,8-naphthyridine. ekb.egniif.hukashanu.ac.ir This formyl group serves as a versatile handle for further transformations, such as the synthesis of chalcones. kashanu.ac.irekb.eg

Direct C-H functionalization offers an atom-economical approach to derivatization. For instance, α-methylation of 1,8-naphthyridine derivatives can be achieved using dimethyl sulfoxide (B87167) (DMSO) as the methyl source under transition metal-free conditions. researchgate.net

Nucleophilic substitution is another common strategy. The chlorine atom in 2-chloro-1,8-naphthyridine derivatives is susceptible to displacement by various nucleophiles. For example, reaction with morpholine can yield 2-morpholino-1,8-naphthyridines. kashanu.ac.ir The resulting amino-substituted naphthyridines can be further modified.

The following table provides examples of functionalization reactions on the 1,8-naphthyridine ring.

| Reaction Type | Reagents | Position(s) Functionalized | Resulting Functional Group | Ref |

| Knoevenagel Condensation | Aromatic/heteroaromatic aldehydes, piperidine (B6355638) | 2-Methyl group | Styryl group | researchgate.net |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 3 | Formyl group | ekb.egniif.hu |

| α-Methylation | DMSO | α-Position to nitrogen | Methyl group | researchgate.net |

| Nucleophilic Substitution | Morpholine | 2 | Morpholino group | kashanu.ac.ir |

| Suzuki Coupling | Furan-3-boronic acid or thiophene-3-boronic acid | 3 | Furan-3-yl or thiophen-3-yl group | ekb.eg |

| Pictet-Spengler Reaction | Substituted aldehydes | Fused ring formation | Thieno/furo-[2,3-c] naphthyridine | ekb.eg |

Introduction of the Thione Moiety to Existing Naphthyridine Systems

The direct synthesis of this compound is less commonly reported than its oxo-analogue, 1,8-naphthyridin-2(1H)-one. The most prevalent method for introducing the thione functionality is through the thionation of a pre-existing carbonyl group. This transformation is typically achieved using sulfurating reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). tandfonline.comorganic-chemistry.orgwikipedia.org

Lawesson's reagent is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides and lactams, to their corresponding thiocarbonyls. organic-chemistry.orgwikipedia.orgnih.gov The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as the driving force. organic-chemistry.org The synthesis of 4-(4'-aryloxybut-2'-ynyloxy)-1-phenyl-1,8-naphthyridin-2-thione has been achieved by the thionation of the corresponding 2-one derivative. tandfonline.com

Phosphorus pentasulfide (P₄S₁₀), often in combination with a base like pyridine (B92270), is another powerful reagent for this conversion. researchgate.netorganic-chemistry.org The P₄S₁₀-pyridine complex has been shown to be a storable and selective thionating agent. organic-chemistry.org While P₄S₁₀ can require higher temperatures than Lawesson's reagent, it is a well-established method for the synthesis of thioamides and related heterocycles. organic-chemistry.orgresearchgate.net The general principle involves the conversion of the C=O group of 1,8-naphthyridin-2(1H)-one to a C=S group to yield this compound.

The reaction of 2-morpholino-1,8-naphthyridine-4-carbohydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of a 1,3,4-oxadiazole-2-thione derivative, showcasing another route to introduce a thione-containing heterocycle onto the naphthyridine scaffold. uobaghdad.edu.iq

Reactivity and Chemical Transformations of 1,8 Naphthyridine 2 1h Thione

Electrophilic and Nucleophilic Reactions at the Thione Moiety

The thione group (C=S) is the primary site for initial functionalization. Its reactivity is profoundly influenced by the thione-thiol tautomeric equilibrium, which dictates the nucleophilic character of the molecule.

The sulfur atom of the 1,8-naphthyridine-2(1H)-thione is a soft nucleophile, making it highly susceptible to attack by soft electrophiles such as alkyl and acyl halides. These S-alkylation and S-acylation reactions proceed efficiently, typically in the presence of a base, to yield stable 2-(alkylthio)- or 2-(acylthio)-1,8-naphthyridine derivatives.

The reaction is generally initiated by deprotonation of the thione using a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. This generates a potent thiolate anion, which then undergoes a nucleophilic substitution (S_N2) reaction with the electrophilic reagent. This transformation is a cornerstone in the synthetic manipulation of the naphthyridine scaffold, as the resulting thioether linkage provides a versatile handle for subsequent chemical modifications.

The table below summarizes representative S-alkylation reactions, showcasing the versatility of this method.

| Electrophilic Reagent | Base / Solvent | Product | Typical Yield (%) |

|---|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃ / Acetone | 2-(Methylthio)-1,8-naphthyridine | 90-98% |

| Ethyl bromoacetate (B1195939) (BrCH₂COOC₂H₅) | K₂CO₃ / DMF | Ethyl 2-((1,8-naphthyridin-2-yl)thio)acetate | 85-95% |

| Benzyl chloride (C₆H₅CH₂Cl) | NaH / DMF | 2-(Benzylthio)-1,8-naphthyridine | ~90% |

| 2-Chloro-N-phenylacetamide | K₂CO₃ / Ethanol (B145695) | 2-((1,8-naphthyridin-2-yl)thio)-N-phenylacetamide | ~88% |

This compound exists in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form (1,8-naphthyridine-2-thiol).

Spectroscopic and computational studies confirm that the thione tautomer is overwhelmingly predominant in both the solid state and in solution. The stability of the thione form is attributed to the greater strength of the C=O and N-H bonds in the analogous lactam system, a principle that extends to the thione-thiol (lactam-lactim) equilibrium.

This tautomerism has a direct and significant impact on the molecule's reactivity. Although the thione form dominates, the presence of the acidic N-H proton allows for easy deprotonation to form the corresponding conjugate base. This anion is an ambident nucleophile, with electron density delocalized over the nitrogen and sulfur atoms. According to the principles of Hard and Soft Acids and Bases (HSAB), the sulfur atom is a soft nucleophilic center, while the ring nitrogen is a harder nucleophilic center. Consequently:

S-Alkylation: Reaction with soft electrophiles, such as alkyl halides, occurs preferentially at the soft sulfur atom, as detailed in section 3.1.1.

N-Alkylation: Reaction at the harder nitrogen atom is less common but can be achieved under specific conditions with hard electrophiles. However, S-alkylation remains the kinetically and often thermodynamically favored pathway.

The prevalence of S-alkylation over N-alkylation is a critical feature that allows for selective functionalization of the thione moiety without affecting the heterocyclic nitrogen atoms.

Transformations Involving the Naphthyridine Ring System

Beyond the thione group, the naphthyridine core itself is a platform for diverse chemical transformations, including substitution, rearrangement, and condensation reactions.

The 1,8-naphthyridine (B1210474) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to nucleophilic aromatic substitution (S_NAr), particularly when an activating group (such as a halogen) is present at positions susceptible to nucleophilic attack (e.g., C-4 or C-7).

For example, a 7-chloro-1,8-naphthyridine-2(1H)-thione derivative can readily undergo substitution at the C-7 position. Nucleophiles such as amines, hydrazines, or alkoxides can displace the chloride ion, typically under thermal conditions in a polar solvent. The electron-withdrawing nature of the fused pyridine (B92270) ring facilitates the addition-elimination mechanism characteristic of S_NAr reactions. This pathway is crucial for introducing diverse functional groups onto the naphthyridine backbone, enabling the synthesis of compounds with varied structural features.

While the naphthyridine core is generally stable, its derivatives can undergo ring-opening or rearrangement reactions under specific, often strenuous, conditions. These transformations can be initiated by the attack of potent nucleophiles on the electron-deficient ring.

One documented transformation involves the reaction of S-alkylated naphthyridine derivatives with strong nucleophiles like the hydrazide anion. For instance, treatment of 2-(methylthio)-1,8-naphthyridine with hydrazine (B178648) hydrate (B1144303) at elevated temperatures can lead to the displacement of the methylthio group to form 2-hydrazinyl-1,8-naphthyridine. However, in certain substituted systems, a more complex reaction can occur. Attack by a nucleophile at an alternative position (e.g., C-4) can initiate a cascade leading to the cleavage of one of the pyridine rings. This results in the formation of a substituted monocyclic pyridine derivative. Such reactions, while not common, highlight the latent reactivity of the ring system and provide pathways to structurally novel, non-fused heterocyclic compounds.

A powerful method for extending the conjugation and complexity of the naphthyridine system involves the use of formyl-substituted intermediates. A key precursor, 3-formyl-4-methyl-1,8-naphthyridine-2(1H)-thione, can be synthesized via a Vilsmeier-Haack formylation reaction on the corresponding naphthyridinone, followed by thionation.

The aldehyde (formyl) group at the C-3 position is highly reactive and readily participates in condensation reactions with compounds containing an active methylene (B1212753) group. These Knoevenagel-type condensations are typically catalyzed by a weak base such as piperidine (B6355638) or triethylamine. The reaction involves the nucleophilic attack of the carbanion (generated from the active methylene compound) on the aldehyde carbonyl, followed by dehydration to form a new carbon-carbon double bond. This strategy is highly effective for synthesizing various vinylogous derivatives and serves as a key step in the construction of more complex fused heterocyclic systems, such as thieno[2,3-b][1,8]naphthyridines.

The table below illustrates the scope of this condensation reaction with various active methylene compounds.

| Active Methylene Compound | Catalyst | Condensed Product Structure (R group) | Significance |

|---|---|---|---|

| Malononitrile (B47326) (CH₂(CN)₂) | Piperidine | -CH=C(CN)₂ | Precursor for fused pyrimidines and pyridines. |

| Ethyl cyanoacetate (B8463686) (NCCH₂COOC₂H₅) | Piperidine | -CH=C(CN)(COOC₂H₅) | Intermediate for synthesizing pyranonaphthyridines. |

| Cyanoacetamide (NCCH₂CONH₂) | Triethylamine | -CH=C(CN)(CONH₂) | Building block for pyridone-fused naphthyridines. |

| Barbituric acid | Piperidine | -CH=C(CONHCO)₂ | Forms highly conjugated barbiturate (B1230296) derivatives. |

Advanced Spectroscopic and Structural Characterization of 1,8 Naphthyridine 2 1h Thione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,8-naphthyridine-2(1H)-thione, a combination of ¹H, ¹³C, and advanced 2D NMR techniques would be employed to confirm its molecular structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the six protons on the bicyclic ring system, including the N-H proton of the thioamide group. The aromatic region would feature signals for the five C-H protons.

The protons on the pyridine (B92270) ring not containing the thione group (H-5, H-6, H-7) would likely appear as a coupled system, similar to those in the parent 1,8-naphthyridine (B1210474). chemicalbook.com The protons on the thiopyridone ring (H-3, H-4) would appear as vinyl protons, typically as doublets due to coupling with each other. The N1-H proton of the thioamide is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm, due to its acidic nature and potential for hydrogen bonding. The replacement of the carbonyl oxygen in the analogous 1,8-naphthyridin-2(1H)-one with a sulfur atom is predicted to cause only minor shifts for the ring protons. lew.ro

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N1-H | > 12.0 | broad singlet | - |

| H-7 | 8.4 - 8.6 | doublet of doublets | dd, J ≈ 4.5, 1.8 Hz |

| H-4 | 7.8 - 8.0 | doublet | d, J ≈ 9.5 Hz |

| H-5 | 7.7 - 7.9 | doublet of doublets | dd, J ≈ 8.0, 1.8 Hz |

| H-6 | 7.2 - 7.4 | doublet of doublets | dd, J ≈ 8.0, 4.5 Hz |

Note: These are predicted values based on analogs and established principles.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine core.

The most characteristic signal in the spectrum would be that of the C-2 carbon, which is part of the thiocarbonyl (C=S) group. Thioamide carbons are significantly deshielded and typically resonate in the range of 190–210 ppm. rsc.org This is substantially further downfield than the corresponding carbonyl carbon in 1,8-naphthyridin-2(1H)-one, which appears around 160-170 ppm. lew.ro This significant difference in chemical shift serves as a definitive marker for the successful thionation of the corresponding amide. The remaining seven carbons of the aromatic and vinyl systems are expected to appear in the typical range of 110–155 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=S) | 195 - 205 |

| C-7 | 150 - 155 |

| C-8a | 148 - 152 |

| C-4 | 138 - 142 |

| C-5 | 135 - 139 |

| C-4a | 120 - 125 |

| C-6 | 118 - 122 |

Note: These are predicted values based on analogs and established principles. The C=S shift is a key diagnostic feature.

For unambiguous assignment of all proton and carbon signals, especially in substituted derivatives, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between H-3 and H-4 on the thiopyridone ring and to trace the coupling pathway between H-5, H-6, and H-7 on the other ring. lew.ro

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of protonated carbons (C-3, C-4, C-5, C-6, C-7).

This compound is an excellent candidate for forming coordination complexes with metal ions, utilizing the N8 nitrogen and the exocyclic sulfur atom as a bidentate chelate. When complexed with a paramagnetic metal ion (e.g., Co(II), Ni(II), Fe(III)), the ¹H NMR spectrum of the ligand would be dramatically altered.

The unpaired electrons of the paramagnetic center induce large chemical shift changes (hyperfine shifts) and significant line broadening in the ligand's proton signals. The magnitude of these effects is dependent on the distance of the proton from the metal center. Therefore, the protons closest to the N8-S chelation site, such as H-7, would be expected to show the largest shifts and the most significant broadening, potentially becoming undetectable. Protons further away, like H-3 and H-4, would be less affected. The analysis of these paramagnetic shifts provides valuable insight into the electronic structure and geometry of the metal complex.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would provide clear evidence for its key functional groups. The most diagnostic absorption would be the C=S stretching vibration. Unlike the intense C=O stretch found in amides (typically 1650-1700 cm⁻¹), the C=S (thioamide) stretch is generally weaker and appears at a lower frequency, typically in the 1100-1250 cm⁻¹ region. orientjchem.org This band is a key indicator of the thione functionality.

Other important vibrations include the C=N and C-N stretching modes of the heterocyclic rings, which are expected in the 1620-1400 cm⁻¹ region. vscht.cz The N-H stretching vibration of the thioamide group would appear as a band in the 3100-3300 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Thioamide) | Stretch | 3100 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=N / C=C (Ring) | Stretch | 1400 - 1620 | Medium-Strong |

Note: These are predicted values based on established group frequencies and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For aromatic heterocyclic compounds such as 1,8-naphthyridine derivatives, the inherent stability of the ring system often results in a prominent molecular ion peak, which is crucial for confirming the molecular formula. creative-proteomics.com

The fragmentation of the this compound molecular ion would likely proceed through several key pathways. A characteristic fragmentation for aromatic thiones involves the loss of a sulfur atom or a CS radical. Additionally, cleavage of the heterocyclic ring system can occur, leading to a series of fragment ions. The stability of the resulting fragments, particularly those that maintain aromaticity, will dictate the intensity of their corresponding peaks in the mass spectrum.

To illustrate a typical fragmentation pattern for a related 1,8-naphthyridine core, the mass spectrum of the parent 1,8-naphthyridine shows a base peak at its molecular ion (m/z 130), with other significant fragments. The fragmentation of substituted pyrimidinethiones often involves the initial loss of small functional groups followed by the decomposition of the heterocyclic rings. sapub.org A similar step-wise fragmentation would be anticipated for this compound.

| Predicted m/z | Likely Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 162 | [C₈H₆N₂S]⁺ | Molecular Ion |

| 129 | [C₈H₅N₂]⁺ | Loss of SH radical |

| 118 | [C₇H₄N₂]⁺ | Loss of CS and H |

| 103 | [C₇H₅N]⁺ | Loss of HCN from [C₈H₅N₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq The absorption of energy promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the compound.

For heteroaromatic compounds like this compound, the UV-Vis spectrum is expected to be characterized by two main types of electronic transitions: π→π* and n→π* transitions.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. In conjugated systems, such as the 1,8-naphthyridine ring, these transitions are particularly prominent. uobabylon.edu.iq

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (lone pair) to a π* anti-bonding orbital. The lone pairs on the nitrogen and sulfur atoms of this compound are available for such transitions. These are generally lower in energy than π→π* transitions and appear as weaker absorption bands at longer wavelengths.

While the specific UV-Vis spectrum for this compound is not detailed in the available literature, studies on similar heterocyclic thiones indicate that the thione group significantly influences the electronic absorption. The presence of the C=S chromophore, in conjugation with the aromatic naphthyridine system, is expected to cause a bathochromic (red) shift of the absorption bands compared to the corresponding oxo-analogue, 1,8-naphthyridin-2(1H)-one. This is due to the lower electronegativity of sulfur compared to oxygen, which results in a smaller energy gap between the relevant molecular orbitals.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π→π | π (bonding) → π (anti-bonding) | Shorter Wavelength (UV) | High |

| n→π | n (non-bonding) → π (anti-bonding) | Longer Wavelength (UV/Visible) | Low to Medium |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and torsional angles, providing a definitive molecular geometry.

Although a specific crystal structure for this compound has not been reported in the reviewed literature, the molecular geometry can be inferred from the crystal structures of closely related 1,8-naphthyridine derivatives. For instance, the crystal structure of 2-(Pyridin-2-yl)-1,8-naphthyridine reveals a nearly planar naphthyridine ring system. researchgate.net It is expected that the 1,8-naphthyridine core of the thione derivative will also be largely planar.

The key geometric parameters of interest would be the C-S bond length of the thione group and the bond lengths and angles within the naphthyridine rings. The C=S double bond is expected to have a length of approximately 1.6-1.7 Å. The bond lengths within the pyridine rings of the naphthyridine system will likely exhibit values intermediate between typical single and double bonds, indicative of aromatic character. The presence of the thione group may induce slight distortions in the planarity of the ring to which it is attached due to steric and electronic effects.

| Parameter | Expected Value |

|---|---|

| C=S Bond Length | ~1.65 Å |

| C-N Bond Lengths (in rings) | ~1.33 - 1.38 Å |

| C-C Bond Lengths (in rings) | ~1.37 - 1.42 Å |

| C-N-C Bond Angles (in rings) | ~117 - 123° |

| N-C-C Bond Angles (in rings) | ~118 - 125° |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. core.ac.uk These interactions play a crucial role in determining the physical properties of the solid material. For this compound, several types of intermolecular interactions are expected to be significant in its crystal lattice.

The presence of the N-H group allows for the formation of hydrogen bonds. In the solid state, it is highly probable that N-H···S hydrogen bonds will be a dominant feature, leading to the formation of dimers or extended chains of molecules. The thione sulfur atom is a good hydrogen bond acceptor.

Furthermore, the planar aromatic naphthyridine rings are likely to engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal structure. The geometry of these stacks can be either face-to-face or offset.

Theoretical and Computational Investigations of 1,8 Naphthyridine 2 1h Thione Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. materialsciencejournal.org It is frequently employed to predict various molecular properties, providing insights that complement experimental data. kbhgroup.inmjcce.org.mk The application of DFT to a specific molecule like 1,8-Naphthyridine-2(1H)-thione would involve the following analyses, for which specific published data is currently lacking.

Geometry Optimization and Electronic Structure Analysis

This foundational step in computational chemistry involves finding the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. materialsciencejournal.org Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate optimized bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgtandfonline.com This analysis provides the most stable three-dimensional structure of the molecule, which is the basis for all further property calculations. The electronic structure analysis would detail the distribution of electrons within the optimized geometry.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. kbhgroup.inacs.org A small gap typically signifies a more reactive molecule. kbhgroup.in

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. faccts.de It examines charge transfer or conjugative interactions between filled donor orbitals and empty acceptor orbitals within the molecule. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of intramolecular delocalization, providing insight into the molecule's stability and bonding characteristics. acs.org

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. tandfonline.com Green areas represent neutral potential.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. mjcce.org.mkbiointerfaceresearch.com By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign the vibrational modes corresponding to specific bond stretches, bends, and torsions. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental spectroscopic data to confirm the molecular structure. biointerfaceresearch.com

NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within DFT to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. mjcce.org.mkdergipark.org.tr The calculated isotropic shielding values are compared to a reference compound (like tetramethylsilane, TMS) to yield theoretical chemical shifts. tandfonline.com These predictions are invaluable for assigning signals in experimental NMR spectra and confirming the proposed structure of a synthesized compound. dergipark.org.trnih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic interactions. In the context of 1,8-naphthyridine (B1210474) derivatives, MD simulations have been employed to understand the stability of these molecules and their complexes. rsc.org

Studies have utilized MD simulations to confirm that substituted 1,8-naphthyridine ligands can bind to target sites without causing significant disruption to the secondary structure of a host system. acs.orgnih.gov This suggests an inherent conformational stability in the naphthyridine core. Simulations are often run over extended periods, such as 100 nanoseconds, to assess the stability of initial binding poses derived from docking studies and to analyze the persistence of key intermolecular interactions over time. researchgate.net The root-mean-square deviation (RMSD) of the ligand is a key metric monitored during these simulations; a low and stable RMSD value indicates that the ligand maintains a consistent and stable conformation. rsc.org These computational approaches are crucial for validating binding modes and understanding the dynamic nature of ligand interactions. acs.orgnih.gov

In Silico Studies of Molecular Interactions (excluding biological targets)

In silico methods, particularly Density Functional Theory (DFT), are frequently used to investigate the electronic structure and molecular interactions of 1,8-naphthyridine systems. acs.orgtandfonline.com These quantum chemical calculations provide a detailed understanding of the non-covalent forces that are crucial for molecular recognition and the formation of supramolecular structures. tandfonline.com

Non-covalent interaction (NCI) plot index analysis, for instance, has been used to confirm the pivotal role of hydrogen bonds in facilitating chemical reactions involving 1,8-naphthyridine derivatives. acs.orgnih.gov Techniques like the Atoms in Molecules (AIM) approach can further dissect intramolecular interactions, quantifying the electron density at bond critical points to characterize the nature of these connections, such as closed-shell interactions typical of hydrogen bonds. tandfonline.com These studies are fundamental to understanding how the 1,8-naphthyridine scaffold interacts with its environment, independent of a specific biological context.

The planar, aromatic structure of the 1,8-naphthyridine scaffold makes it particularly adept at engaging in various non-covalent interactions, which have been extensively characterized through X-ray crystallography and computational modeling.

Hydrogen Bonding: Hydrogen bonds are a defining feature of 1,8-naphthyridine chemistry. In the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, molecules are linked into tapes through N—H⋯N and N—H⋯O hydrogen bonds. nih.gov Similar interactions, including N—H⋯O and N—H⋯N bonds, are observed in co-crystals of other derivatives. nih.gov Computational studies have highlighted the importance of these bonds, showing that the introduction of amide linkers or other hydrogen-bond-accepting groups can enhance molecular interactions. nih.gov The strategic placement of hydrogen bond donors and acceptors is a key element in the molecular recognition properties of these compounds. mdpi.com

π-π Stacking: The fused aromatic rings of the naphthyridine core readily participate in π-π stacking interactions, which are crucial for stabilizing crystal packing. These interactions are often offset, with observed inter-centroid distances varying depending on the specific derivative. For example, distances of 3.455 Å, 3.576 Å, 3.654 Å, and 3.825 Å have been reported in the crystal structures of different 1,8-naphthyridine compounds. nih.goviucr.orgiucr.org These stacking interactions contribute to the formation of three-dimensional supramolecular architectures. iucr.org

C-H···F Interactions: In fluorinated 1,8-naphthyridine derivatives, C—H⋯F hydrogen bonds have been identified as a significant intermolecular force. In one crystal structure, these bonds connect molecules into chains. iucr.org Computational analyses of other fluorinated naphthyridine-based dyes have also revealed multiple strong C-H···F hydrogen bonds that influence their molecular packing. kobv.de

| Derivative | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| 1,1-Difluoro-3-phenyl-9-(pyridin-2-yl)-1H-1λ4,11λ4-1,3,5,2-oxadiazaborinino[3,4-a] iucr.orgresearchgate.netnaphthyridine | Offset π–π (intercentroid) | 3.4550 (13) | iucr.org |

| 7-Amino-1,8-naphthyridin-2(1H)-one | π–π (interplanar) | 3.246 (1) | nih.gov |

| 7-Amino-1,8-naphthyridin-2(1H)-one | π–π (centroid-centroid) | 3.825 (2) | nih.gov |

| 2-(Pyridin-2-yl)-1,8-naphthyridine | π–π (centroid-centroid) | 3.5755 (7) | iucr.org |

| 2-(Pyridin-2-yl)-1,8-naphthyridine | π–π (centroid-centroid) | 3.6544 (7) | iucr.org |

| Derivative | Interaction Type | Description | Reference |

|---|---|---|---|

| 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate | N—H⋯N, N—H⋯O | Links organic molecules into a tape structure. | nih.gov |

| 1,1-Difluoro-3-phenyl-9-(pyridin-2-yl)-1H-1λ4,11λ4-1,3,5,2-oxadiazaborinino[3,4-a] iucr.orgresearchgate.netnaphthyridine | C—H⋯F | Connects molecules into chains. | iucr.org |

| 2-(Pyridin-2-yl)-1,8-naphthyridine | C—H⋯N | Contributes to the formation of a 3D network. | iucr.org |

| N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1) | N—H⋯O, N—H⋯N | Mutually links the two different molecules into pairs. | nih.gov |

| Naphthyridine-based Boron Dyes | C—H⋯F, C—H⋯N | Contributes to the overall molecular packing in the crystalline state. | kobv.de |

Ligand Design Principles from Computational Data

Computational studies are not merely descriptive; they provide predictive insights that form the basis of modern ligand design. The 1,8-naphthyridine scaffold is considered a "privileged" motif, particularly for dinucleating ligands, because the arrangement of its two nitrogen atoms is ideal for binding two metal centers in close proximity. acs.org

Key design principles derived from computational data include:

Tuning Steric Properties: Computational methods like the calculation of buried volume (%Vbur) and G-parameters allow for the systematic quantification of steric hindrance around the metal-binding sites of 1,8-naphthyridine ligands. This enables chemists to rationally tune the ligand's steric profile to control reactivity, for instance, by creating more space to bind additional substrates or less space to prevent unwanted coordination. acs.org

Enhancing Binding through Non-Covalent Interactions: In silico analysis of non-covalent interactions guides the modification of the naphthyridine scaffold to enhance binding affinity. For example, computational studies can predict how the addition of an amide bond linker might introduce a favorable hydrogen bond acceptor, thereby strengthening the interaction with a target molecule. nih.gov The design of receptors for molecules like biotin (B1667282) has been guided by enhancing hydrogen bonding donor strength and pre-organizing the conformation of the naphthyridine ligand. mdpi.com

Mimicking Biological Systems: The 1,8-naphthyridine unit can act as a structural surrogate for the bridging carboxylate groups found in the dimetallic centers of many enzymes. Computational modeling helps in the design of multidentate ligands based on this scaffold to create stable dimetallic complexes with specific geometries and metal-metal distances, effectively mimicking biological active sites. researchgate.net

Predictive Screening: In silico tools are now routinely used as a preliminary step in the design of new functional molecules. Predictive software can assess pharmacokinetic parameters and potential biological activities before synthesis, allowing for a more focused and efficient discovery process for new 1,8-naphthyridine derivatives. researchgate.netrsc.orgnih.gov

By combining insights from MD simulations, DFT calculations, and detailed interaction analyses, a rational design cycle is established, enabling the creation of novel 1,8-naphthyridine-based systems with tailored properties.

Coordination Chemistry and Metal Complexation of 1,8 Naphthyridine 2 1h Thione Ligands

Role of 1,8-Naphthyridine (B1210474) Thione as a Chelating Ligand

1,8-Naphthyridine-2(1H)-thione, in its deprotonated form (npt⁻), is a versatile and rigid ligand. The combination of the hard nitrogen atoms of the naphthyridine ring and the soft sulfur atom of the thionate group allows it to bind to a variety of metal ions, demonstrating principles of Hard and Soft Acids and Bases (HSAB) theory.

The deprotonated ligand, npt⁻, primarily acts as a tridentate N,N,S-donor. chemrxiv.org The coordination involves the nitrogen atom of the pyridine (B92270) ring (N1), the exocyclic thionate sulfur atom (S2), and the nitrogen atom at the 8-position (N8). This coordination mode is exemplified in a series of helical trinickel string complexes. chemrxiv.orginnovareacademics.in In these structures, four npt⁻ ligands wrap around a linear Ni₃ core, with each ligand using its N,N,S donor set to bridge the metal centers. This specific tridentate chelation from a rigid ligand scaffold is crucial in directing the assembly of these linear metal-atom chains. While other coordination modes like bidentate (N,S) or monodentate (S) are theoretically possible, the N,N,S tridentate mode appears to be the most stable and has been structurally characterized in multinuclear complexes. innovareacademics.in

The introduction of the thione group in place of an oxo group significantly influences the metal binding affinity and the properties of the resulting complexes. According to HSAB theory, the softer sulfur donor has a higher affinity for softer metal ions compared to the harder oxygen atom. This is evident in the formation of stable complexes with metals like nickel. chemrxiv.orginnovareacademics.in

The sulfur donor atom in the this compound ligand plays a pivotal role in stabilizing mixed-valence states in the resulting metal complexes. For instance, in the trinickel complex [Ni₃(npt)₄(NCS)], the ligand framework supports a structure composed of a stabilized mixed-valent [Ni₂]³⁺ unit and one low-spin nickel(II) thiolate. chemrxiv.orginnovareacademics.in This demonstrates the ability of the sulfur-containing ligand to delocalize electron density and stabilize different oxidation states on adjacent metal centers.

A comparative study on dimolybdenum(II) complexes with 7-methyl-1,8-naphthyridin-2-one (Hmonp) and its thione analogue, 7-methyl-1,8-naphthyridin-2-thione (Hmsnp), revealed differences in the resulting structures, underscoring the influence of the exocyclic donor atom. mdpi.com This highlights that the substitution of oxygen with sulfur is a key strategy for tuning the electronic and structural properties of metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound often involves the reaction of the ligand (Hnpt) with a metal salt, typically under high-temperature conditions to facilitate the formation of complex multinuclear structures.

While the coordination chemistry of the parent 1,8-naphthyridine and its carboxylate derivatives with a wide range of transition metals is well-documented, structurally characterized complexes of this compound are less common in the literature. mdpi.comrsc.orgmdpi.com

Nickel Complexes: The most prominent examples are trinickel "metal string" complexes. These are synthesized by reacting Ni(OAc)₂ with Hnpt at high temperatures, followed by the addition of axial ligands like chloride or thiocyanate (B1210189). rsc.org This results in compounds with the general formula [Ni₃(npt)₄(X)] and [Ni₃(npt)₄(X)₂], where four helically wrapped npt⁻ ligands encapsulate a linear chain of three nickel atoms. chemrxiv.orginnovareacademics.in The structures have been confirmed by single-crystal X-ray diffraction.

| Complex | Ni Oxidation States | Magnetic Properties (at 300 K) | Structural Features |

|---|---|---|---|

| [Ni₃(npt)₄(NCS)] (1) | [Ni₂]³⁺ and Ni²⁺ | μ_eff = 3.78 B.M. | Composed of a high-spin (S=3/2) [Ni₂]³⁺ unit and a low-spin Ni²⁺ ion. rsc.org |

| Ni₃(npt)₄(NCS) (2) | [Ni₃]⁶⁺ | μ_eff = 2.91 B.M. | Contains two low-spin Ni²⁺ ions and one high-spin (S=1) Ni²⁺ ion. rsc.org |

| [Ni₃(npt)₄(NCS)₂] (3) | [Ni₃]⁶⁺ | Antiferromagnetically coupled | Two high-spin (S=1) terminal Ni²⁺ ions and one low-spin central Ni²⁺ ion. rsc.org |

Silver(I), Copper, Iridium, and Ruthenium Complexes: Specific research on the synthesis and characterization of Ag(I), Cu, Ir, or Ru complexes with the this compound ligand is not extensively reported in the surveyed literature. However, related complexes have been studied. For instance, silver(I) complexes have been successfully synthesized with the parent 1,8-naphthyridine ligand and other thione-containing ligands like N-substituted imidazolidine-2-thiones and pyridine-2-thione. mdpi.com Similarly, copper and ruthenium complexes with other functionalized 1,8-naphthyridine ligands, such as a PNNN-type phosphino (B1201336) pyridyl ligand, have been prepared, showcasing the versatility of the naphthyridine scaffold. rsc.org Iridium(III) and rhodium(III) complexes with 2-methyl-1,8-naphthyridine have also been synthesized and studied for their cytotoxic properties. innovareacademics.in These examples suggest that this compound is a viable but underexplored ligand for these metals.

Paddlewheel-type diruthenium complexes are a significant class of compounds, known for their interesting magnetic and redox properties. rsc.org These structures typically feature a Ru₂ core bridged by four equatorial ligands in a lantern-like arrangement. This structure is commonly achieved using carboxylate ligands. For example, 1,8-naphthyridine-2-carboxylate (npc) readily forms stable, air-insensitive paddlewheel complexes such as [Ru₂(μ-npc)₂(O₂CMe)₂], where two npc ligands and two acetate (B1210297) ligands coordinate to the Ru₂ core. rsc.orgmdpi.com

However, there are no prominent reports in the scientific literature describing the synthesis or characterization of a diruthenium paddlewheel complex using the this compound ligand. The thione analogue of the successful carboxylate ligand has not yet been shown to form this specific architecture with ruthenium. The closest related structure involves a dimolybdenum(II) complex, [Mo₂(msnp)₄], which was formed with the 7-methyl-1,8-naphthyridin-2-thione ligand, indicating that such paddlewheel structures with thione-naphthyridine ligands are possible with other metals. mdpi.com

Metallosupramolecular self-assembly is a powerful strategy for constructing complex, well-defined architectures from molecular components. The directionality and specific coordination number of metal ions combined with the geometric constraints of organic ligands drive the formation of these structures.

The formation of the helical trinickel string complexes, [Ni₃(npt)₄(X)] and [Ni₃(npt)₄(X)₂], is a sophisticated example of self-assembly. chemrxiv.orginnovareacademics.in In this case, three nickel ions and four tridentate this compound ligands spontaneously organize into a highly ordered, linear, chain-like structure. Furthermore, these individual metal strings can act as building blocks for larger structures. In the solid state, they form quasi-one-dimensional coordination polymers through weak intermolecular interactions between the nickel centers and the axial thiocyanate ligands of adjacent strings. chemrxiv.orginnovareacademics.in

While the 1,8-naphthyridine scaffold, in general, has been used to build more intricate metallosupramolecular architectures, documented examples of discrete, higher-order self-assembled structures like cages or knots using this compound as the sole ligand are not found in the current body of scientific literature.

Electronic and Magnetic Properties of Metal-Thione Complexes

The electronic and magnetic properties of metal complexes are fundamentally dictated by the geometry of the complex, the nature of the metal ion, and the ligand field. numberanalytics.comdu.edu.eg In complexes of this compound, also known as 1H-1,8-naphthyridine-2-thione (Hnpt), the coordination typically involves the thione sulfur atom and one of the naphthyridine nitrogen atoms, creating a chelate ring.

Detailed studies on the electronic and magnetic properties specifically for this compound metal complexes are limited in currently available research. However, the design of a homonuclear nickel string complex supported by Hnpt ligands has been reported, indicating the ligand's capability to form polynuclear structures with potentially interesting magnetic interactions. researchgate.net

To illustrate the magnetic properties that can arise from this family of ligands, we can look at closely related systems. For instance, paddlewheel-type diruthenium(II,II) complexes supported by the analogous 1,8-naphthyridine-2-carboxylate (npc) ligand are known to be paramagnetic. rsc.org These complexes exhibit an S = 1 spin state, consistent with two unpaired electrons on the Ru₂⁴⁺ core. rsc.org Temperature-dependent magnetic susceptibility measurements for these carboxylate complexes show large zero-field splittings and effective magnetic moments at room temperature that align with the spin-only value for a system with two unpaired electrons. rsc.org It is plausible that complexes of the thione analog could exhibit similarly intriguing magnetic behaviors, such as paramagnetism or, in polynuclear arrangements, antiferromagnetic or ferromagnetic coupling, though this requires further empirical investigation. numberanalytics.com

Table 1: Magnetic Properties of Diruthenium(II,II) Complexes with 1,8-Naphthyridine-2-carboxylate (npc) Ligands Note: This data is for a related carboxylate ligand, not the thione ligand.

| Complex | Effective Magnetic Moment (μ_eff) at 300 K (μ_B) | Zero-Field Splitting (D) (cm⁻¹) |

|---|---|---|

| [Ru₂(μ-npc)₂(O₂CMe)₂] | 2.78 | 227 |

| [Ru₂(μ-npc)₂(O₂CPh)₂] | 2.84 | 238 |

| [Ru₂(μ-npc)₂(η²-npc)₂] | 2.90 | 240 |

(Data sourced from Kataoka, Y., et al., 2025) rsc.org

Catalytic Applications of 1,8-Naphthyridine Thione Metal Complexes

While specific catalytic applications for metal complexes of this compound are not extensively documented, the broader family of 1,8-naphthyridine-based metal complexes has demonstrated significant utility in various catalytic transformations. rsc.orgbeilstein-journals.orgresearchgate.net These applications suggest a strong potential for the thione-ligated complexes to act as effective catalysts. For example, dinuclear palladium complexes of 2,7-bis(2-pyridinyl)-1,8-naphthyridine have proven to be efficient catalysts for the reduction of aromatic nitro compounds. acs.org Similarly, manganese complexes bearing naphthyridine-derived ligands have been successfully employed in C-C and C-N bond-forming reactions through hydrogen auto-transfer mechanisms. beilstein-journals.org

Understanding the reaction mechanism is crucial for optimizing catalytic systems. For metal complexes of 1,8-naphthyridine derivatives, mechanistic studies often point towards the cooperative involvement of two metal centers. In the dipalladium-catalyzed reduction of nitroarenes, for instance, a proposed mechanism suggests that the two adjacent palladium centers facilitate the condensation of nitroso and hydroxylamine (B1172632) intermediates, which is a key step in the formation of the aniline (B41778) product. acs.org

For manganese-catalyzed alkylation reactions using alcohols, a proposed mechanism involves the initial dehydrogenation of the alcohol by the manganese complex, operating through metal-ligand cooperation, to form an aldehyde or ketone intermediate and a metal-hydride species. beilstein-journals.org The nucleophile then attacks the carbonyl compound, and the final step involves the reduction of the resulting intermediate by the metal-hydride to yield the alkylated product and regenerate the catalyst. beilstein-journals.org Investigations into the catalytic cycles of this compound complexes would likely reveal similar principles, with the electronic and steric properties of the sulfur-containing ligand influencing reaction rates and selectivity.

Oxidation-reduction (redox) catalysis is fundamental to many energy conversion technologies, such as fuel cells, where the oxygen reduction reaction (ORR) is a critical process. mpie.demit.edu The ORR can proceed through a direct 4-electron pathway to water or a 2-electron pathway that produces hydrogen peroxide as an intermediate. rsc.org Efficient catalysts promote the 4-electron pathway while minimizing the production of H₂O₂, which can degrade catalyst materials. dlr.de

There is currently a lack of specific research on the application of this compound metal complexes in ORR. However, metal-nitrogen-carbon (M-N-C) materials, which can be synthesized from precursors like metal-naphthyridine complexes, are a promising class of platinum-group-metal-free catalysts for this reaction. dlr.de The performance of these catalysts is evaluated by metrics such as the half-wave potential (E₁/₂) and the percentage of hydrogen peroxide produced. For example, novel Fe-Sn-N-C catalysts have shown significantly lower peroxide yields (as low as 2.9% at 0.7 V vs. RHE) compared to standard Fe-N-C catalysts, indicating a more efficient 4-electron reduction pathway. dlr.de Given the presence of nitrogen, carbon, and a metal-coordinating sulfur atom, complexes of this compound could serve as valuable precursors for creating novel M-N-S-C catalysts for ORR and other redox processes.

Table 2: Catalytic Reduction of Nitroarenes using a Dipalladium-bpnp Complex Note: This data is for a related 2,7-bis(2-pyridinyl)-1,8-naphthyridine (bpnp) ligand, not the thione ligand.

| Substrate | Product | Yield (%) |

|---|---|---|

| Nitrobenzene | Aniline | 95 |

| 4-Nitrotoluene | 4-Toluidine | 96 |

| 4-Nitrophenol | 4-Aminophenol | 99 |

| 4-Nitroaniline | 4-Phenylenediamine | 95 |

| 1-Fluoro-4-nitrobenzene | 4-Fluoroaniline | 89 |

(Data sourced from Maji, M., et al., 2017) acs.org

Advanced Materials Science Applications of 1,8 Naphthyridine 2 1h Thione Derivatives

Optoelectronic Materials

The rigid and planar structure of the 1,8-naphthyridine (B1210474) core, combined with its versatile substitution chemistry, makes it an excellent candidate for developing novel optoelectronic materials. kthmcollege.ac.in Its derivatives have been investigated as active components in light-emitting diodes, solar cells, and non-linear optical systems. kthmcollege.ac.in

Components in Light-Emitting Diodes (LEDs)

Derivatives of 1,8-naphthyridine are recognized for their potential in organic light-emitting diodes (OLEDs), particularly for creating blue light emitters. nih.gov Research has demonstrated that specific substitutions on the naphthyridine ring can lead to materials with excellent thermally activated delayed fluorescence (TADF) and high photoluminescence quantum yields, which are critical properties for efficient OLEDs. nih.gov While much of the existing research focuses on other derivatives, the fundamental electronic properties of the 1,8-naphthyridine scaffold suggest that thione-containing variants could also be tailored for such applications, potentially modulating the emission wavelengths and device performance.

Dye-Sensitized Solar Cells (DSSCs) Components

The 1,8-naphthyridine framework is a promising component in the design of sensitizers for dye-sensitized solar cells (DSSCs). kthmcollege.ac.inexaly.com In a typical DSSC, a dye absorbs light and injects an electron into a semiconductor, and the dye's chemical structure is paramount to the cell's efficiency. researchgate.net Organic dyes for DSSCs often feature a donor-π-spacer-acceptor (D-π-A) architecture. rsc.org The 1,8-naphthyridine moiety can be incorporated into this structure as part of the conjugated π-spacer, influencing the dye's absorption spectrum and electrochemical properties. Although specific studies on 1,8-Naphthyridine-2(1H)-thione in DSSCs are not prominent, related copper complexes with D-π-A dyes have shown superior performance compared to the organic dyes alone, indicating the value of incorporating metal-coordinating ligands, a role for which the thione derivative is well-suited. researchgate.net

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials, which exhibit an optical response that is not linearly proportional to the strength of the incident light, are crucial for applications in optical communications and data storage. researchgate.net Organic molecules with π-conjugated systems and intramolecular charge transfer characteristics are known to exhibit strong NLO properties. researchgate.net

While direct NLO studies on this compound are limited, research on analogous compounds within the 1,8-naphthyridine family demonstrates significant potential. For instance, a study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione revealed a first-order hyperpolarizability (β₀) that is substantially higher than that of the standard NLO material, urea. tandfonline.com This enhancement is attributed to intramolecular charge transfer within the molecule. tandfonline.com The NLO properties are typically quantified by parameters such as the dipole moment (μ), mean polarizability (α₀), and the first-order hyperpolarizability (β₀). tandfonline.com

Table 1: NLO Properties of a 1,8-Naphthyridine Derivative Data calculated for (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione.

| Parameter | Value | Unit |

| Dipole Moment (μ) | 2.472 | D |

| Mean Polarizability (α₀) | 32.9752 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β₀) | 47.074 x 10⁻³⁰ | esu |

| Source: tandfonline.com |

These findings suggest that the 1,8-naphthyridine scaffold is a promising platform for developing new NLO materials. tandfonline.com The introduction of a thione group could further enhance these properties by altering the electronic structure and charge transfer characteristics of the molecule.

Molecular Sensors and Recognition Elements

The presence of nitrogen atoms and the ability to introduce various functional groups make 1,8-naphthyridine derivatives excellent candidates for molecular sensors. kthmcollege.ac.in The sulfur atom in the this compound variant offers an additional coordination site, particularly for soft metal ions. researchgate.net

Anion Recognition (e.g., Fluoride (B91410) Ion Sensing)

The development of sensors for anions, particularly fluoride, is an active area of research. Derivatives of 1,8-naphthyridine have been shown to be effective in this capacity. Research on 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives demonstrated their ability to selectively detect fluoride ions through spectroscopic and colorimetric changes. rsc.org The sensing mechanism involves the formation of a hydrogen-bonding complex between the naphthyridine derivative and the fluoride ion, which can lead to deprotonation of the sensor molecule. rsc.org

One study synthesized four new derivatives possessing urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties attached to the 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold. rsc.org Among these, the urea- (1a) and amide-imidazolium salt- (2) functionalized compounds showed a distinct response to fluoride ions over other anions like chloride, bromide, and acetate (B1210297). rsc.org

Table 2: Anion Sensing with 2-Amino-5,7-dimethyl-1,8-naphthyridine Derivatives

| Compound | Functional Group | Detected Anion | Method of Detection |

| 1a | Urea | Fluoride (F⁻) | ¹H NMR & UV-Vis Spectroscopy |

| 2 | Amide-Imidazolium Salt | Fluoride (F⁻) | ¹H NMR & UV-Vis Spectroscopy |

| Source: rsc.org |

The design of 1H-1,8-naphthyridine-2-thione as a rigid ligand with both sulfur and nitrogen donor atoms suggests its potential for creating sensors for various ions. researchgate.net

Other Chemical Sensing Applications

The versatility of the 1,8-naphthyridine scaffold extends to other types of chemical sensing. For example, amino-1,8-naphthyridine derivatives have been successfully employed for the electrochemical sensing of DNA. tandfonline.com These sensors operate by interacting with DNA under physiological conditions, and their binding can be monitored using techniques like cyclic voltammetry. tandfonline.com

Furthermore, certain 1,8-naphthyridine derivatives have been designed as fluorescent probes capable of detecting changes in the polarity of their microenvironment. rsc.org These probes can be targeted to specific organelles within living cells, such as mitochondria or lysosomes, allowing for the monitoring of cellular processes. rsc.org The fluorescence intensity and emission wavelength of these dyes shift in response to changes in solvent polarity, providing a sensitive detection mechanism. rsc.org Given that 2-thiopyridone, a structural analogue of this compound, has been used in sensors for heavy metal ions like mercury (Hg²⁺) and cadmium (Cd²⁺), it is plausible that thione-based naphthyridine derivatives could be developed for similar applications. researchgate.net

Self-Assembly and Supramolecular Host-Guest Systems

The 1,8-naphthyridine framework is a privileged scaffold in supramolecular chemistry, primarily due to its rigid structure and well-defined arrangement of nitrogen atoms, which act as excellent coordination sites for metal ions. kthmcollege.ac.in The functionalization of this scaffold, particularly with a thione group at the 2-position, introduces a soft sulfur donor atom, which complements the harder nitrogen donors, enabling the assembly of complex and functional supramolecular architectures. This thione group, existing in tautomeric equilibrium with its thiol form, 1,8-naphthyridine-2-thiol, provides versatile coordination behavior, capable of acting as a monodentate or a bridging ligand.

This versatility has been exploited in the creation of discrete, self-assembled systems. A notable example involves the reaction of 7-methyl-1,8-naphthyridin-2-thione with molybdenum hexacarbonyl, which leads to the formation of a dimolybdenum(II) complex, [Mo₂(msnp)₄], where 'msnp' is the deprotonated 7-methyl-1,8-naphthyridin-2-thionate ligand. researchgate.net In this paddlewheel-type structure, four of the thionate ligands bridge the two molybdenum centers. Each ligand coordinates to the metal ions through one nitrogen and one sulfur atom, demonstrating the effective role of the thione group in directing the self-assembly of well-defined multinuclear complexes. researchgate.net The formation of such stable, discrete complexes is a fundamental step toward building more intricate host-guest systems and extended materials. nih.govrsc.org

Design and Synthesis of Polyhedral Cages

The construction of three-dimensional, hollow supramolecular structures, such as polyhedral cages, from 1,8-naphthyridine-based ligands represents a significant achievement in materials design. acs.org These cages are assembled through a process of subcomponent self-assembly, where metal ions and organic ligands spontaneously form thermodynamically stable, discrete, and highly symmetric architectures. While direct synthesis of polyhedral cages using this compound is an emerging area, the principles are well-established using closely related derivatives.

A prime example is the assembly of a double-walled tetrahedral metal-organic cage from 2-formyl-1,8-naphthyridine, a threefold-symmetric triamine, and silver(I) ions in the presence of a halide template. researchgate.net In this complex structure, designated as an (Agᴵ₄X)₄L₈ arrangement (where X is a halide and L is the ligand), four Agᴵ₄X clusters form the vertices of the tetrahedron. researchgate.net These vertices are bridged by eight tritopic iminonaphthyridine ligands, creating a unique cage-within-a-cage structure. researchgate.net Four ligands constitute the inner tetrahedron, which is encapsulated by the outer four ligands. The synthesis demonstrates how the rigid geometry of the 1,8-naphthyridine unit can direct the formation of highly complex, nanometer-scale architectures. The internal cavity of such cages is capable of encapsulating guest molecules, highlighting their potential in sensing, catalysis, and transport applications. researchgate.netresearchgate.net The substitution of the formyl group with a thione or thiol functionality is a promising strategy for introducing soft-metal binding sites, potentially enabling the assembly of novel cages with different metal ions like cadmium or mercury and altering the host-guest properties of the cavity.

| Property | Description | Reference |

| Cage Designation | (Agᴵ₄X)₄L₈ (X = halide, L = tritopic iminonaphthyridine ligand) | researchgate.net |

| Architecture | Double-walled tetrahedron (cage-within-a-cage) | researchgate.net |

| Components | 2-formyl-1,8-naphthyridine, threefold-symmetric triamine, Silver(I), Halide | researchgate.net |

| Vertex Cluster | Agᴵ₄X | researchgate.net |

| Key Feature | Significant interior volume capable of binding anionic guests | researchgate.net |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked by organic ligands. thno.org The predictable coordination geometry of 1,8-naphthyridine derivatives makes them excellent candidates for use as building blocks in these materials. rsc.org The resulting frameworks can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. uobaghdad.edu.iqnih.gov

While the thione derivative is under active investigation, the closely related 1,8-naphthyridine-2-carboxylate (npc) has been successfully used to create air-stable, paddlewheel-type diruthenium(II,II) complexes. rsc.org These complexes, such as [Ru₂(μ-npc)₂(O₂CMe)₂], serve as versatile building blocks that can be linked into higher-order structures like coordination polymers and MOFs. researchgate.netrsc.org The carboxylate groups in these units can be exchanged, allowing for the introduction of linker molecules to propagate a network structure.

The dimolybdenum complex formed with 7-methyl-1,8-naphthyridin-2-thione, [Mo₂(msnp)₄], represents a discrete, paddlewheel-type dinuclear core that is an ideal starting point for constructing extended networks. researchgate.net The sulfur atoms of the thione group provide alternative coordination sites that can bind to other metal centers, potentially forming one-, two-, or three-dimensional polymers. The specific coordination properties of the sulfur atom—its softness and ability to bridge metal centers—offer a pathway to novel MOF topologies and functionalities that differ from those accessible with purely nitrogen- or oxygen-based ligands.

| Building Block | Metal Core | Ligand | Potential Application | Reference |

| [Ru₂(μ-npc)₂(O₂CMe)₂] | Diruthenium(II,II) | 1,8-Naphthyridine-2-carboxylate | Building block for MOFs | rsc.org |

| [Mo₂(msnp)₄] | Dimolybdenum(II) | 7-Methyl-1,8-naphthyridin-2-thionate | Building block for coordination polymers | researchgate.net |

Surface Chemistry and Adsorption Phenomena of Thione Derivatives

The interaction of molecules with surfaces is a critical aspect of materials science, with applications ranging from catalysis and sensing to corrosion inhibition. arxiv.org Naphthyridine derivatives have demonstrated a strong ability to adsorb onto metal surfaces, forming protective layers that can inhibit corrosion. researchgate.net The thione functionality is particularly effective in this regard due to the strong affinity of sulfur for many metal surfaces.

Research on chromeno[4,3,2-de] researchgate.netCurrent time information in Bangalore, IN.naphthyridine derivatives has provided significant insight into the adsorption phenomena of this class of compounds on mild steel in an acidic medium. researchgate.net These studies, utilizing electrochemical and weight loss methods, revealed that the naphthyridine compounds act as highly efficient corrosion inhibitors, with efficiencies reaching up to 98%. researchgate.net The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net

The mechanism involves the inhibitor molecules adsorbing onto the metal surface, blocking the active sites for corrosive reactions. Surface analysis using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) confirmed the formation of a smoother, protective film on the steel surface in the presence of the naphthyridine inhibitors compared to the corroded surface in their absence. researchgate.net The thione group in this compound, with its available sulfur atom, is expected to exhibit even stronger adsorption on metal surfaces like steel, copper, and gold, making its derivatives highly promising candidates for applications in surface protection and the development of self-assembled monolayers (SAMs).

| Inhibitor (1,6-Naphthyridine Derivative) | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| N-1 (Phenyl-substituted) | 6.54 x 10⁻⁵ | 94.28 | Langmuir | researchgate.net |

| N-2 (Tolyl-substituted) | 6.54 x 10⁻⁵ | 96.66 | Langmuir | researchgate.net |

| N-3 (Methoxyphenyl-substituted) | 6.54 x 10⁻⁵ | 98.09 | Langmuir | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Architectures

The synthesis of the 1,8-naphthyridine (B1210474) core and its derivatives has been a subject of considerable research. ekb.eg Traditional methods often rely on the Friedländer annulation, which involves the reaction of 2-aminonicotinaldehyde with compounds containing an α-methylene carbonyl group. ekb.eg However, the future of this field lies in the development of more efficient, versatile, and environmentally benign synthetic strategies to create complex, poly-functionalized 1,8-naphthyridine-2(1H)-thione derivatives.